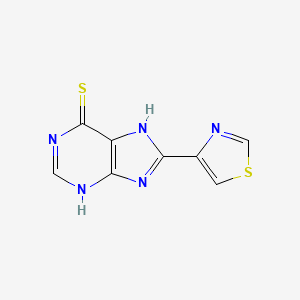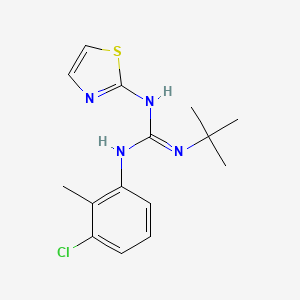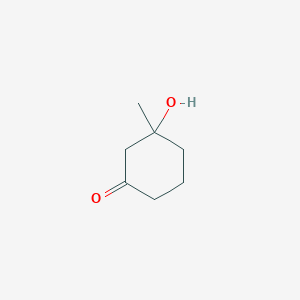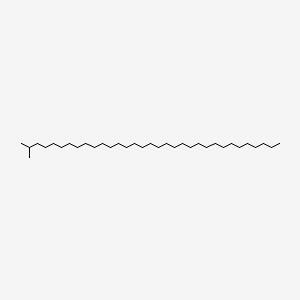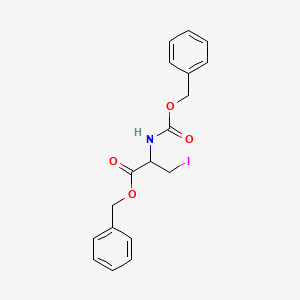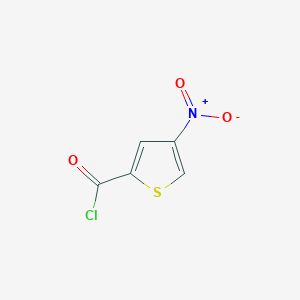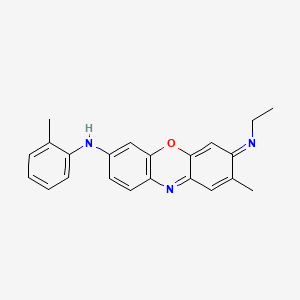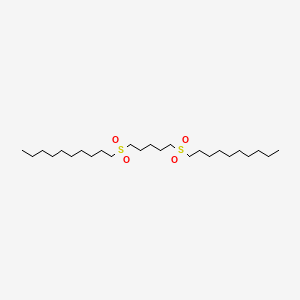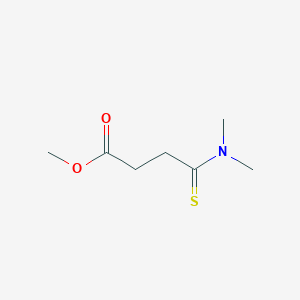
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chlorosulfanyl group and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of benzene derivatives, which can be achieved using trifluoromethyl iodide and a radical initiator such as mercury . The chlorosulfanyl group can be introduced through nucleophilic substitution reactions using appropriate chlorosulfanyl reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chlorosulfanyl group to a thiol group.
Substitution: Nucleophilic aromatic substitution reactions can replace the chlorosulfanyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chlorosulfanyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- 1-(Chlorosulfanyl)-4-(fluoromethyl)benzene
- 1-(Chlorosulfanyl)-4-(methyl)benzene
- 1-(Chlorosulfanyl)-4-(trifluoromethyl)phenol
Comparison: 1-(Chlorosulfanyl)-4-(trifluoromethyl)benzene is unique due to the presence of both the trifluoromethyl and chlorosulfanyl groups. The trifluoromethyl group imparts high metabolic stability and lipophilicity, making it distinct from compounds with only fluoromethyl or methyl groups .
Propriétés
Numéro CAS |
71947-62-1 |
|---|---|
Formule moléculaire |
C7H4ClF3S |
Poids moléculaire |
212.62 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)phenyl] thiohypochlorite |
InChI |
InChI=1S/C7H4ClF3S/c8-12-6-3-1-5(2-4-6)7(9,10)11/h1-4H |
Clé InChI |
IHADUKZUSBCEAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)SCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Octane-1,8-diylbis{N'-cyano-N''-[3-(1,3-thiazol-2-yl)propyl]guanidine}](/img/structure/B14464810.png)
